2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline 2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline
Brand Name: Vulcanchem
CAS No.: 121830-51-1
VCID: VC10296942
InChI: InChI=1S/C37H35N/c1-35(2)27-36(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)38-35)37(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26,38H,27H2,1-3H3
SMILES: CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C
Molecular Formula: C37H35N
Molecular Weight: 493.7 g/mol

2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline

CAS No.: 121830-51-1

Cat. No.: VC10296942

Molecular Formula: C37H35N

Molecular Weight: 493.7 g/mol

* For research use only. Not for human or veterinary use.

2,2,4-Trimethyl-4-phenyl-6-trityl-1,2,3,4-tetrahydro-quinoline - 121830-51-1

Specification

CAS No. 121830-51-1
Molecular Formula C37H35N
Molecular Weight 493.7 g/mol
IUPAC Name 2,2,4-trimethyl-4-phenyl-6-trityl-1,3-dihydroquinoline
Standard InChI InChI=1S/C37H35N/c1-35(2)27-36(3,28-16-8-4-9-17-28)33-26-32(24-25-34(33)38-35)37(29-18-10-5-11-19-29,30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-26,38H,27H2,1-3H3
Standard InChI Key BSMRWVMKSVNGHN-UHFFFAOYSA-N
SMILES CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C
Canonical SMILES CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure combines a partially saturated quinoline core with three distinct substituents:

  • 2,2,4-Trimethyl groups: These alkyl moieties introduce steric bulk, potentially influencing conformational preferences .

  • 4-Phenyl group: An aromatic substituent that may participate in π-π interactions or serve as a directing group in further functionalization .

  • 6-Trityl group: A bulky triphenylmethyl substituent known for its protective role in organic synthesis and ability to modulate solubility .

The SMILES notation (CC1(CC(C2=C(N1)C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C6=CC=CC=C6)C) confirms the spatial arrangement of these groups .

Table 1: Key Identifiers

PropertyValueSource
CAS Number121830-51-1
Molecular FormulaC₃₇H₃₅N
Molecular Weight493.7 g/mol
Purity98%
Physical FormSolid (assumed)

Physicochemical Properties

Steric and Electronic Features

  • Steric Hindrance: The trityl group creates significant steric encumbrance, likely reducing reactivity at the 6-position while enhancing stability .

  • Electronic Effects: Methyl groups act as electron donors, potentially increasing electron density at the quinoline nitrogen .

Table 2: Predicted Properties

PropertyPredictionBasis
LogP (Lipophilicity)~8.2Trityl group dominance
Aqueous Solubility<0.1 mg/mLHigh hydrophobicity
Thermal StabilityStable to ~250°CAromatic stabilization

Research Challenges and Opportunities

Knowledge Gaps

  • Synthetic Methodologies: No peer-reviewed procedures for large-scale production exist.

  • Spectroscopic Data: Absence of published NMR, IR, or mass spectra complicates characterization .

  • Biological Profiling: Toxicity, pharmacokinetic, and target engagement data are wholly lacking.

Future Directions

  • Crystallographic Studies: X-ray diffraction could elucidate conformational preferences influenced by the trityl group.

  • Derivatization Libraries: Systematic modification of substituents to explore structure-activity relationships.

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